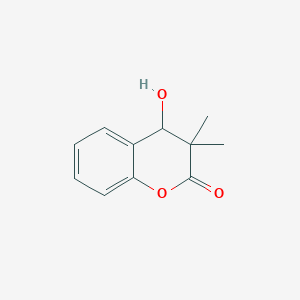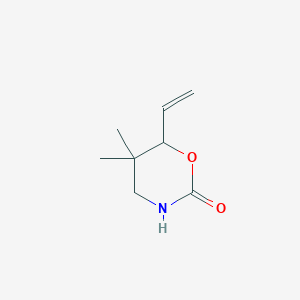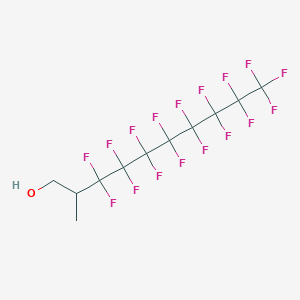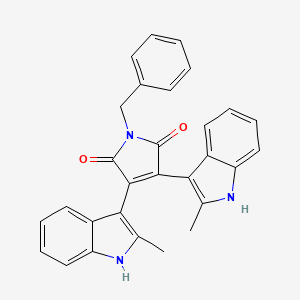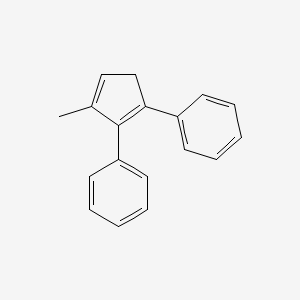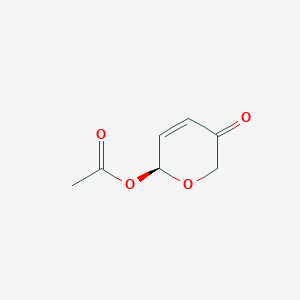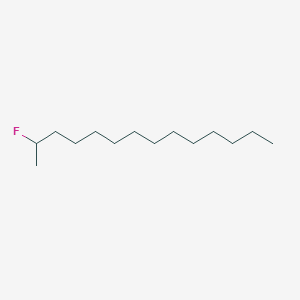
Tetradecane, 2-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecane, 2-fluoro-: is a fluorinated derivative of tetradecane, an alkane hydrocarbon with the chemical formula C14H29F . This compound is characterized by the presence of a fluorine atom attached to the second carbon of the tetradecane chain. Fluorinated hydrocarbons are of significant interest due to their unique chemical properties, which include increased stability and altered reactivity compared to their non-fluorinated counterparts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecane, 2-fluoro- typically involves the fluorination of tetradecane. One common method is the direct fluorination using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another method involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST) , which provide a more controlled and selective fluorination process.
Industrial Production Methods: Industrial production of Tetradecane, 2-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process must ensure the safety and containment of fluorine to prevent hazardous exposure. Additionally, purification steps are necessary to isolate the desired fluorinated product from any side products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecane, 2-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, reverting the compound to tetradecane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace the fluorine atom with iodine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed to oxidize the compound.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the fluorinated compound.
Major Products Formed:
Fluorinated Alcohols/Ketones: Oxidation reactions can yield fluorinated alcohols or ketones.
Iodinated Derivatives: Nucleophilic substitution with iodide can produce iodinated derivatives.
Tetradecane: Reduction reactions can revert the compound to its non-fluorinated form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetradecane, 2-fluoro- is used as a model compound in studying the effects of fluorination on hydrocarbon reactivity and stability. It serves as a reference for understanding the behavior of fluorinated alkanes in various chemical reactions.
Biology and Medicine: Fluorinated hydrocarbons, including Tetradecane, 2-fluoro-, are investigated for their potential use in drug delivery systems and as imaging agents in medical diagnostics. The presence of fluorine can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, Tetradecane, 2-fluoro- is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in lubricants, surfactants, and polymer additives.
Wirkmechanismus
The mechanism of action of Tetradecane, 2-fluoro- involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s binding affinity and reactivity with various substrates. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and function. The specific pathways and molecular targets depend on the context of the application and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Tetradecane: The non-fluorinated parent compound with the formula .
2-Chlorotetradecane: A chlorinated derivative with a chlorine atom at the second carbon.
2-Bromotetradecane: A brominated derivative with a bromine atom at the second carbon.
Comparison: Tetradecane, 2-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and altered reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound exhibits different reactivity patterns and interactions due to the smaller size and higher electronegativity of fluorine. These differences make Tetradecane, 2-fluoro- a valuable compound for specific applications where these unique properties are advantageous.
Eigenschaften
CAS-Nummer |
135987-19-8 |
|---|---|
Molekularformel |
C14H29F |
Molekulargewicht |
216.38 g/mol |
IUPAC-Name |
2-fluorotetradecane |
InChI |
InChI=1S/C14H29F/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14H,3-13H2,1-2H3 |
InChI-Schlüssel |
RWWGWAGOVFTMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
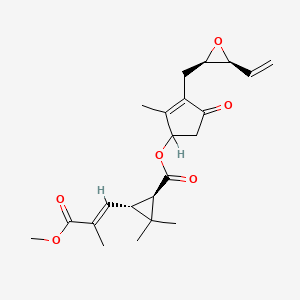
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
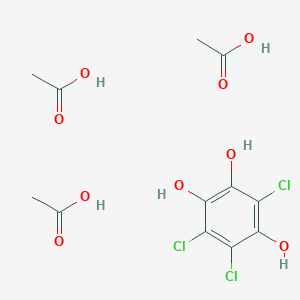
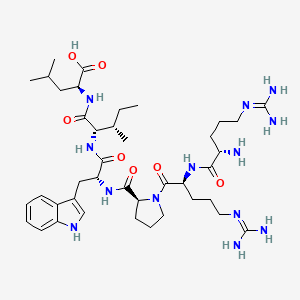
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
